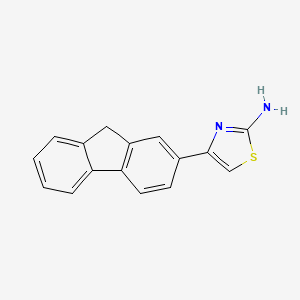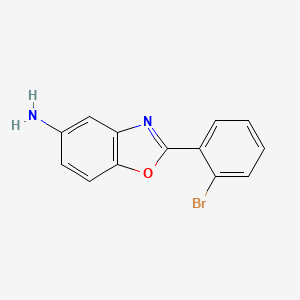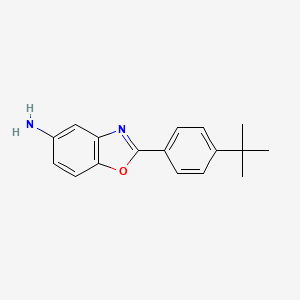
4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine” is likely to be an organic compound containing a fluorene moiety (a polycyclic aromatic hydrocarbon) attached to a thiazole ring (a heterocyclic compound containing sulfur and nitrogen) via an amine linkage .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or other types of organic synthesis . For instance, a related compound, “9,9-bis(4-hydroxyphenyl) fluorene”, can be synthesized through a condensation reaction of 9-fluorenone and phenol, catalyzed by bifunctional ionic liquids .Molecular Structure Analysis
The molecular structure of this compound would likely feature the planar, aromatic fluorene core with the thiazole ring attached at the 4-position. The exact geometry would depend on the specific synthesis conditions and any substituents present .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the fluorene and thiazole moieties. Fluorene compounds are known to undergo oxidation reactions , while thiazoles can participate in various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Fluorene compounds are typically crystalline solids with high melting points, while the presence of the thiazole ring might influence its solubility and reactivity .Scientific Research Applications
Antimicrobial and Anticancer Agents
4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine has been synthesized and used in the development of new thiazolidinone and azetidinone analogues. These compounds have shown significant activity against multidrug-resistant strains and certain cancer cell lines, suggesting their potential as antimicrobial and anticancer agents (Hussein et al., 2020).
Two-Photon Absorption for Fluorescence Microscopy
Fluorene derivatives, including those related to this compound, have been explored for two-photon absorbing properties. These derivatives are promising for applications in two-photon fluorescence microscopy, especially due to their high two-photon absorptivity (Belfield et al., 2000).
Fluorescence Sensing and Chemosensors
Novel polyaniline derivatives of poly(9,9-dihexyl-9H-fluoren-2-amine) have been developed and characterized for fluorescence detection of various acids and amines. These materials show excellent fluorescence properties and are applicable in environmental protection, biosensing, and toxin detection (Qian et al., 2019).
Electron-Blocking Materials for OLEDs
Fluorene derivatives, including 9,9-dimethyl-9H-fluoren-2-yl-based compounds, have been used as electron-blocking materials in organic light-emitting diodes (OLEDs). They contribute to the charge balance and extend the device lifetime, demonstrating their effectiveness in OLED applications (Hu et al., 2020).
Synthesis and Characterization for Optical Applications
Thiazole-based polymers, involving 9,9-dioctyl-9H-fluorene-2,7-diboronic acid and related compounds, have been synthesized and characterized, showing promising optical properties for applications in transistors and photovoltaics (Cetin, 2023).
Mechanism of Action
Target of Action
Fluorene derivatives have been known to interact with various biological targets, including enzymes and receptors
Mode of Action
It is known that fluorene derivatives can interact with their targets through various mechanisms, such as binding to active sites or altering the conformation of target proteins . The specific interactions of this compound with its targets would need to be determined through experimental studies.
Biochemical Pathways
Fluorene derivatives have been shown to influence various biochemical pathways, depending on their specific targets
Pharmacokinetics
The bioavailability of this compound would depend on these properties, which can be influenced by factors such as the compound’s chemical structure and the physiological conditions of the body .
Result of Action
Fluorene derivatives have been shown to exhibit various biological activities, such as antimicrobial and anticancer effects . The specific effects of this compound would need to be determined through experimental studies.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interactions with its targets and its overall biological activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2S/c17-16-18-15(9-19-16)11-5-6-14-12(8-11)7-10-3-1-2-4-13(10)14/h1-6,8-9H,7H2,(H2,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZSNYCMULKIOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CSC(=N4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353090 |
Source


|
| Record name | 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299438-56-5 |
Source


|
| Record name | 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Fluorobenzyl)thio]benzoic acid](/img/structure/B1331263.png)



![[1-(Furan-2-yl)ethylideneamino]thiourea](/img/structure/B1331275.png)





![1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1331295.png)
